molecular formula C12H15NO3 B5677644 5-[(3-methylphenyl)amino]-5-oxopentanoic acid CAS No. 71195-70-5

5-[(3-methylphenyl)amino]-5-oxopentanoic acid

Cat. No.: B5677644
CAS No.: 71195-70-5
M. Wt: 221.25 g/mol
InChI Key: MPKHVCFQBHNIHB-UHFFFAOYSA-N
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Description

5-[(3-methylphenyl)amino]-5-oxopentanoic acid is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a 3-methylphenyl group attached to an amino group, which is further connected to a pentanoic acid chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-methylphenyl)amino]-5-oxopentanoic acid typically involves the reaction of 3-methylaniline with glutaric anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-methylaniline is reacted with glutaric anhydride in the presence of a suitable solvent such as dichloromethane.

    Step 2: The reaction mixture is stirred at room temperature for several hours to allow the formation of the intermediate product.

    Step 3: The intermediate product is then hydrolyzed using an aqueous acid solution to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-methylphenyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

5-[(3-methylphenyl)amino]-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-methylphenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methylphenyl)amino]-5-oxopentanoic acid
  • 5-[(2-methylphenyl)amino]-5-oxopentanoic acid
  • 5-[(3-chlorophenyl)amino]-5-oxopentanoic acid

Uniqueness

5-[(3-methylphenyl)amino]-5-oxopentanoic acid is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

5-(3-methylanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-4-2-5-10(8-9)13-11(14)6-3-7-12(15)16/h2,4-5,8H,3,6-7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKHVCFQBHNIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354190
Record name 5-[(3-methylphenyl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71195-70-5
Record name 5-[(3-methylphenyl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-METHYLGLUTARANILIC ACID
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